N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC8682114
Molecular Formula: C17H16BrN5OS
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16BrN5OS |
|---|---|
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H16BrN5OS/c1-11-9-13(18)3-4-14(11)20-15(24)10-25-17-22-21-16(23(17)2)12-5-7-19-8-6-12/h3-9H,10H2,1-2H3,(H,20,24) |
| Standard InChI Key | YIKQDVQRRBWZTG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3 |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3 |
Introduction
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. It is characterized by its unique structural features, including a brominated aromatic ring, a pyridine moiety, and a triazole unit linked through a sulfanyl group to an acetamide functional group. The molecular formula of this compound is C15H16BrN5OS, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms.
Biological Activity and Potential Applications
Compounds containing triazole rings have been reported to possess antifungal, antibacterial, and anticancer properties. Specifically, N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide shows promising biological activities, with potential applications in drug development for antibacterial agents. Its structural features make it suitable for further modifications aimed at enhancing efficacy and reducing toxicity.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or function as an antagonist at specific bacterial receptors. Further studies are needed to elucidate these interactions fully and understand their implications for therapeutic use.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These include variations with different pyridine substitutions or halogenated phenyl groups, which may exhibit distinct biological activity profiles.
Future Research Directions
Future research should focus on elucidating the specific mechanisms of action and therapeutic potential of N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. This includes in-depth studies on its interaction with biological targets and further modifications to enhance its pharmacological properties.
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